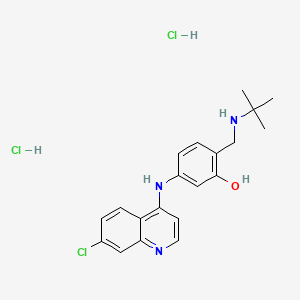

GSK369796 Dihydrochloride

Description

Propriétés

IUPAC Name |

2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O.2ClH/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18;;/h4-11,23,25H,12H2,1-3H3,(H,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVALKJFXQVZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010411-21-8 | |

| Record name | GSK-369796 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010411218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-369796 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W7T5AWQ47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK369796 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 dihydrochloride (B599025), also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a potential antimalarial agent.[1][2][3] It emerged from a rational drug design program aimed at identifying compounds with efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite.[4][5] Developed as an alternative to amodiaquine, GSK369796 was designed to possess an improved metabolic profile and enhanced oral bioavailability.[5][6] This technical guide provides an in-depth overview of the mechanism of action of GSK369796, supported by available preclinical data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action of GSK369796 is believed to be analogous to that of other 4-aminoquinoline antimalarials like chloroquine (B1663885) and amodiaquine.[4][7][8] The parasite, during its intra-erythrocytic stage, digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of free heme (ferriprotoporphyrin IX), which is toxic to the parasite as it can generate reactive oxygen species and disrupt cell membranes.[9]

To protect itself, the parasite detoxifies the free heme by polymerizing it into an inert, crystalline pigment called hemozoin (also known as β-hematin).[9] GSK369796 is thought to interfere with this critical detoxification process.[4] By accumulating in the parasite's food vacuole, it binds to free heme, preventing its polymerization into hemozoin. The resulting accumulation of the toxic heme-drug complex leads to parasite death.[4][9]

Signaling Pathway Diagram

Caption: Proposed mechanism of action of GSK369796 in the P. falciparum food vacuole.

Quantitative Data

In Vitro Activity

GSK369796 has demonstrated potent activity against a range of chloroquine-sensitive and chloroquine-resistant P. falciparum strains.

| Strain | Chloroquine Sensitivity | GSK369796 IC₅₀ (nM) | Amodiaquine IC₅₀ (nM) | Chloroquine IC₅₀ (nM) |

| 3D7 | Sensitive | 12.0 ± 1.2 | 13.0 ± 1.1 | 14.0 ± 0.9 |

| HB3 | Sensitive | 11.0 ± 1.5 | 12.0 ± 1.3 | 13.0 ± 1.1 |

| K1 | Resistant | 13.0 ± 1.4 | 14.0 ± 1.2 | 250.0 ± 25.0 |

| Data sourced from O'Neill et al., 2009.[6] IC₅₀ values are presented as mean ± standard error of the mean. |

In Vivo Efficacy

Preclinical studies in rodent models of malaria have shown the in vivo efficacy of GSK369796.

| Malaria Model | Parameter | GSK369796 | Amodiaquine | Chloroquine |

| P. berghei in mice | ED₅₀ (mg/kg) | 4.5 | 4.2 | 2.1 |

| P. berghei in mice | NRL (mg/kg) | 20 | >40 | >40 |

| Data sourced from O'Neill et al., 2009.[6] ED₅₀ is the dose at which a 50% reduction in parasitemia is observed at day 4 post-infection. NRL (Non-Recrudescence Level) is the minimum dose at which no recrudescence is observed. |

Experimental Protocols

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This protocol is a standard method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.

Objective: To measure the potency of GSK369796 against asexual erythrocytic stages of P. falciparum.

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized to the ring stage by standard methods (e.g., sorbitol treatment).

-

Drug Plate Preparation: GSK369796 is serially diluted in culture medium in a 96-well plate.

-

Assay Initiation: A synchronized parasite culture (ring stage) is diluted to a final parasitemia of 0.5% and a hematocrit of 2%. This suspension is added to the drug plate.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin).

Objective: To determine if GSK369796 inhibits the detoxification of heme.

Methodology:

-

Reaction Mixture: A solution of hematin (B1673048) in a suitable solvent is prepared.

-

Drug Addition: GSK369796 at various concentrations is added to the hematin solution.

-

Polymerization Initiation: The polymerization reaction is initiated by the addition of an acetate (B1210297) solution to lower the pH, mimicking the acidic environment of the parasite's food vacuole.

-

Incubation: The mixture is incubated to allow for the formation of β-hematin.

-

Quantification: The amount of β-hematin formed is quantified. This can be done by centrifugation to pellet the insoluble β-hematin, followed by dissolving the pellet and measuring its absorbance.

-

Data Analysis: The percentage of inhibition of heme polymerization is calculated for each drug concentration, and the IC₅₀ value is determined.

In Vivo Efficacy Study (4-Day Suppressive Test)

This standard preclinical test evaluates the activity of an antimalarial compound in a rodent malaria model.

Objective: To assess the in vivo efficacy of GSK369796 against a rodent malaria parasite.

Methodology:

-

Infection: Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.

-

Drug Administration: GSK369796 is administered orally to the infected mice daily for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

-

Data Analysis: The average parasitemia of the treated groups is compared to that of an untreated control group to calculate the percentage of parasite growth inhibition. The ED₅₀ (effective dose that inhibits parasite growth by 50%) is then calculated.

Experimental Workflow Diagram

Caption: A simplified workflow for the preclinical assessment of antimalarial compounds like GSK369796.

Clinical Development Status

GSK369796 entered Phase I clinical trials (NCT00675064) to evaluate its safety, tolerability, and pharmacokinetics in human volunteers.[10] However, detailed results from this trial are not widely available in the public domain, and the current development status of the compound is unclear.

Conclusion

GSK369796 dihydrochloride is a rationally designed 4-aminoquinoline antimalarial with potent in vitro and in vivo activity against P. falciparum. Its mechanism of action is centered on the inhibition of heme polymerization, a validated and crucial target in the malaria parasite. The preclinical data demonstrate its potential as an effective antimalarial agent. Further disclosure of clinical trial data would be necessary to fully ascertain its future role in the treatment of malaria.

References

- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. researchgate.net [researchgate.net]

- 6. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-tert-butylisoquine (GSK369796): A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylisoquine (also known as GSK369796) is a rationally designed 4-aminoquinoline (B48711) derivative that emerged from a collaborative effort between academic researchers, the Medicines for Malaria Venture (MMV), and GlaxoSmithKline (GSK) as a promising next-generation antimalarial agent.[1][2] Its development was driven by the urgent need for affordable and effective treatments against drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of N-tert-butylisoquine, presenting key data and experimental methodologies to inform further research and development in the field of antimalarial chemotherapy.

Discovery and Rational Design

The discovery of N-tert-butylisoquine was a direct result of a rational drug design strategy aimed at overcoming the limitations of existing 4-aminoquinoline antimalarials, particularly amodiaquine (B18356). Amodiaquine, while effective against chloroquine-resistant parasites, is associated with dose-dependent hepatotoxicity and agranulocytosis, which are linked to the metabolic formation of a reactive quinoneimine intermediate.

The design of N-tert-butylisoquine was based on the "isoquine" concept, which involves repositioning the hydroxyl group on the aniline (B41778) ring of amodiaquine to a position that is not susceptible to oxidation to a reactive quinoneimine. This led to the development of isoquine (B1199177), which showed promising antimalarial activity with a reduced toxicity profile. Further optimization of the side chain, specifically the replacement of the N-ethyl group with a more metabolically stable N-tert-butyl group, resulted in N-tert-butylisoquine.[3] This modification was intended to reduce N-dealkylation, a common metabolic pathway for 4-aminoquinolines, thereby improving the pharmacokinetic profile of the compound.[3]

Synthesis

The synthesis of N-tert-butylisoquine is an efficient two-step process, making it an attractive candidate for cost-effective large-scale production.[1][4] The key transformation is a Mannich reaction. While the initial process suffered from low yields and purity due to product instability, an optimized process was developed to produce multi-kilogram quantities with high purity.[4]

Synthetic Pathway

Caption: Optimized two-step synthesis of N-tert-butylisoquine.

Mechanism of Action

As a 4-aminoquinoline derivative, the primary mechanism of action of N-tert-butylisoquine is believed to be consistent with that of other drugs in its class, such as chloroquine.[5] This involves the inhibition of hemozoin formation in the parasite's food vacuole.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with the heme polymerization process, leading to the buildup of toxic free heme, which ultimately causes parasite death.

Caption: Proposed mechanism of action of N-tert-butylisoquine.

Preclinical Data

N-tert-butylisoquine has undergone a comprehensive preclinical development program, demonstrating potent antimalarial activity both in vitro and in vivo, coupled with a favorable pharmacokinetic and safety profile.[1][3]

In Vitro Antimalarial Activity

The in vitro potency of N-tert-butylisoquine has been evaluated against a panel of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

| Strain | Chloroquine Sensitivity | N-tert-butylisoquine IC₅₀ (nM)[1] | Chloroquine IC₅₀ (nM)[1] | Amodiaquine IC₅₀ (nM)[1] |

| 3D7 | Sensitive | 8.9 ± 1.2 | 10.1 ± 1.5 | 12.5 ± 2.1 |

| K1 | Resistant | 15.6 ± 2.5 | 250 ± 30 | 25.1 ± 3.5 |

| W2 | Resistant | 12.3 ± 1.8 | 320 ± 45 | 18.9 ± 2.8 |

In Vivo Efficacy

The in vivo efficacy of N-tert-butylisoquine was assessed in a murine malaria model (Plasmodium berghei).

| Compound | Dose (mg/kg/day x 4) | % Suppression of Parasitemia[1] |

| N-tert-butylisoquine | 10 | >99 |

| N-tert-butylisoquine | 3 | 98 |

| N-tert-butylisoquine | 1 | 85 |

| Chloroquine | 10 | >99 |

| Amodiaquine | 10 | >99 |

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in various animal models to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

| Species | Route | Bioavailability (%)[3] | CL (mL/min/kg)[3] | Vd (L/kg)[3] | T₁/₂ (h)[3] |

| Mouse | PO | 68 | 25 | 4.5 | 2.1 |

| Rat | PO | 85 | 15 | 3.2 | 2.5 |

| Dog | PO | 95 | 5 | 5.8 | 13.5 |

| Monkey | PO | 75 | 8 | 7.1 | 10.2 |

Experimental Protocols

Synthesis of N-tert-butylisoquine[1][4]

Step 1: Synthesis of 3-(tert-butylaminomethyl)-4-hydroxyaniline

A mixture of 4-aminophenol, formaldehyde, and tert-butylamine are reacted in a suitable solvent (e.g., ethanol) at room temperature. The reaction is a Mannich condensation. The product is isolated by filtration and can be purified by recrystallization. Optimized conditions may involve careful control of temperature and stoichiometry to minimize side-product formation and improve yield and purity.

Step 2: Synthesis of N-tert-butylisoquine

4,7-dichloroquinoline and 3-(tert-butylaminomethyl)-4-hydroxyaniline are heated in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is a nucleophilic aromatic substitution. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation Assay)[1]

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Drug Preparation: Stock solutions of N-tert-butylisoquine are prepared in a suitable solvent (e.g., DMSO) and serially diluted in complete culture medium to achieve the desired final concentrations.

-

Assay Setup: Asynchronous parasite cultures with approximately 0.5% parasitemia and 2.5% hematocrit are aliquoted into 96-well microtiter plates containing the serially diluted drug.

-

Incubation: The plates are incubated for 48 hours under the same conditions as the parasite culture.

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporation of [³H]-hypoxanthine is measured using a liquid scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Study (Murine Malaria Model)[1]

-

Animal Model: Male BALB/c mice are used for the study.

-

Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

-

Drug Administration: N-tert-butylisoquine is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80) and administered orally once daily for four consecutive days, starting 24 hours post-infection.

-

Parasitemia Determination: On day 5 post-infection, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopic examination.

-

Efficacy Calculation: The percentage suppression of parasitemia is calculated by comparing the mean parasitemia in the treated groups to that of the vehicle-treated control group.

Conclusion

N-tert-butylisoquine (GSK369796) represents a significant advancement in the development of 4-aminoquinoline antimalarials. Through a rational design approach, key liabilities of earlier compounds in this class were successfully addressed, resulting in a drug candidate with potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its favorable preclinical pharmacokinetic profile and efficient synthesis make it a compelling candidate for further clinical development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug developers working towards the discovery of new and improved therapies to combat malaria.

References

- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Process Optimization for GSK369796 (N-tert-Butyl Isoquine) [carbogen-amcis.com]

- 5. GSK369796 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

GSK369796 Dihydrochloride chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GSK369796 Dihydrochloride, a potent 4-aminoquinoline (B48711) antimalarial agent. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound, also known as N-tert-butylisoquine, is a synthetic organic compound developed as a next-generation antimalarial drug. It was rationally designed based on the amodiaquine (B18356) scaffold to be effective against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum.

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| IUPAC Name | 2-[(tert-Butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol Dihydrochloride | |

| Synonyms | N-tert-butylisoquine, GSK369796 2HCl | |

| CAS Number | 1010411-21-8 (Dihydrochloride) | |

| Chemical Formula | C₂₀H₂₄Cl₃N₃O | |

| Molecular Weight | 428.78 g/mol | |

| SMILES Code | OC1=CC(NC2=CC=NC3=CC(Cl)=CC=C23)=CC=C1CNC(C)(C)C.[H]Cl.[H]Cl | |

| InChI Key | UDVALKJFXQVZSI-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO and Water | |

| Storage | Dry, dark conditions at 0 - 4°C for short term or -20°C for long term |

Biological Activity and Efficacy

This compound has demonstrated potent activity against various strains of P. falciparum in vitro and has shown efficacy in in vivo models of malaria.

In Vitro Antimalarial Activity

| P. falciparum Strain | IC₅₀ (nM) | Reference |

| 3D7 (chloroquine-sensitive) | 11.2 | |

| HB3 (chloroquine-sensitive) | 12.6 | |

| K1 (chloroquine-resistant) | 13.2 |

In Vivo Antimalarial Activity

| Animal Model | Parasite | Efficacy Metric | Value | Reference |

| Mouse | P. berghei | ED₅₀ | 2.8 mg/kg |

Proposed Mechanism of Action

The precise mechanism of action of GSK369796 is not fully elucidated but is thought to be similar to that of other 4-aminoquinoline antimalarials like chloroquine. The primary target is believed to be the detoxification of heme within the parasite's digestive vacuole.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. GSK369796, like chloroquine, is thought to accumulate in the acidic food vacuole of the parasite and interfere with this heme polymerization process. This leads to a buildup of toxic free heme, which damages parasite membranes and results in cell death.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of GSK369796 are proprietary and not fully available in the public domain. However, based on the primary literature, the general methodologies are outlined below.

In Vitro Antimalarial Susceptibility Assay

A common method for determining the in vitro antimalarial activity (IC₅₀) is the [³H]hypoxanthine incorporation assay.

In Vivo Efficacy Study (Mouse Model)

The 4-day suppressive test in P. berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

-

Infection: Mice are inoculated with P. berghei-infected red blood cells.

-

Treatment: The test compound (GSK369796) is administered orally or via another relevant route for four consecutive days, starting a few hours after infection.

-

Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears taken on day 4 post-infection.

-

Analysis: The 50% effective dose (ED₅₀), the dose that reduces parasitemia by 50% compared to an untreated control group, is calculated.

Conclusion

This compound is a promising antimalarial candidate with potent activity against both sensitive and resistant strains of P. falciparum. Its proposed mechanism of action, similar to chloroquine, involves the disruption of heme detoxification in the parasite. Further preclinical and clinical development will be crucial to fully establish its therapeutic potential in the fight against malaria.

An In-Depth Technical Guide to the 4-Aminoquinoline Antimalarial Candidate: GSK369796

A Next-Generation 4-Aminoquinoline (B48711) for Drug-Resistant Malaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK369796, also known as N-tert-butyl isoquine (B1199177), is a rationally designed 4-aminoquinoline antimalarial compound developed through a public-private partnership involving GlaxoSmithKline (GSK), Medicines for Malaria Venture (MMV), and the University of Liverpool.[1] Engineered from the amodiaquine (B18356) scaffold, GSK369796 was optimized to retain high potency against chloroquine-resistant Plasmodium falciparum strains while mitigating the potential for metabolism-dependent toxicity associated with its predecessor.[2] This technical guide provides a comprehensive overview of GSK369796, including its mechanism of action, synthesis, and preclinical data, to support further research and development in the fight against malaria.

Core Compound Properties

| Property | Data | Reference |

| Compound Name | GSK369796 | [1] |

| Synonyms | N-tert-butyl isoquine | [1] |

| Chemical Class | 4-Aminoquinoline | [1] |

| Molecular Formula | C20H24ClN3O | N/A |

| Molecular Weight | 357.88 g/mol | N/A |

| Indication | Treatment of malaria, including chloroquine-resistant strains | [2] |

| Development Status | Preclinical | [1] |

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline antimalarials, including GSK369796, is the disruption of heme detoxification in the malaria parasite.[3][4] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[3][5]

GSK369796, being a weak base, is protonated and trapped within the acidic food vacuole of the parasite. Here, it is thought to cap the growing face of the hemozoin crystal, preventing further polymerization of heme.[6] The resulting accumulation of free heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[3]

Quantitative Preclinical Data

Table 3.1: In Vitro Antiplasmodial Activity

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| GSK369796 | Chloroquine-Sensitive (e.g., 3D7) | Potent (low nM range) | [7][8] |

| Chloroquine-Resistant (e.g., K1, W2) | Potent (low nM range) | [7][8] | |

| Amodiaquine | Chloroquine-Sensitive | Comparative to GSK369796 | [9] |

| Chloroquine-Resistant | Comparative to GSK369796 | [9] | |

| Chloroquine | Chloroquine-Sensitive | Low nM range | [7][8] |

| Chloroquine-Resistant | High nM to µM range | [7][8] |

Table 3.2: In Vivo Efficacy in Murine Models

| Compound | Murine Model | Efficacy Endpoint | Dose (mg/kg) | Result | Reference |

| GSK369796 | P. berghei | ED50 | Not specified | Cured mice | [1] |

| Amodiaquine | P. berghei | ED50 | 1.18 | - | [9] |

| Compound 1m | P. berghei | ED50 | 2.062 | - | [9] |

| Compound 1o | P. berghei | ED50 | 2.231 | - | [9] |

| Compound 2c | P. berghei | ED50 | 1.431 | - | [9] |

| Compound 2j | P. berghei | ED50 | 1.623 | - | [9] |

Table 3.3: Pharmacokinetic Profile in Mice

| Compound | Parameter | Value | Reference |

| Compound 3d | Half-life (t1/2) | 4-6 h | [7][8] |

| Oral Bioavailability | Low | [7][8] | |

| Compound 3e | Half-life (t1/2) | 4-6 h | [7][8] |

| Oral Bioavailability | Low | [7][8] |

Synthesis of GSK369796 (N-tert-Butyl Isoquine)

An improved and scalable synthesis for GSK369796 has been developed, culminating in the production of multi-kilogram quantities with high purity.[10] The process involves a key Mannich reaction followed by condensation.

Experimental Protocol: Optimized Synthesis

Step 1: Mannich Reaction

-

To a solution of 3-hydroxy acetanilide (B955) in a suitable solvent (e.g., ethanol), add tert-butylamine (B42293) and aqueous formaldehyde.

-

Reflux the reaction mixture.

-

Monitor the reaction for the formation of the desired Mannich base intermediate.

-

Upon completion, cool the reaction mixture and isolate the intermediate. Purification may be required to remove bis-Mannich addition byproducts.

Step 2: Condensation with 4,7-dichloroquinoline

-

In a suitable solvent such as N-methyl-2-pyrrolidone (NMP), combine the Mannich base intermediate from Step 1 with 4,7-dichloroquinoline.

-

Add potassium carbonate (K2CO3) and triethylamine (B128534) to the mixture.

-

Heat the reaction mixture (e.g., to 60°C) and stir for several days.

-

Monitor the reaction for the formation of GSK369796.

-

Upon completion, work up the reaction mixture to isolate the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield GSK369796.

Preclinical Evaluation Workflow

The development of GSK369796 followed a rigorous preclinical evaluation pipeline to assess its potential as a clinical candidate. This workflow is typical for the discovery and development of novel antimalarial agents.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

-

Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7, K1, W2) in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Compound Preparation: Prepare stock solutions of GSK369796 and control drugs (e.g., chloroquine, amodiaquine) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well. Add 100 µL of the diluted compounds. Include parasite-only wells (negative control) and uninfected erythrocytes (background).

-

Incubation: Incubate the plate for 72 hours under the same conditions as parasite culture.

-

Lysis and Staining: Freeze the plate at -80°C to lyse the erythrocytes. Thaw and add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Fluorescence Reading: Incubate in the dark for 1 hour at room temperature. Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy Study (4-Day Suppressive Test)

-

Animal Model: Use BALB/c mice.

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected erythrocytes.

-

Drug Administration: Administer GSK369796 and control drugs orally or subcutaneously once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group should be included.

-

Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitized erythrocytes by light microscopy.

-

Data Analysis: Calculate the mean parasitemia for each group and determine the percent inhibition of parasite growth relative to the vehicle control. Calculate the effective dose that inhibits parasite growth by 50% (ED50) and 90% (ED90) using dose-response analysis.[11]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a mammalian cell line (e.g., HepG2) in appropriate medium supplemented with fetal bovine serum at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of GSK369796. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion and Future Directions

GSK369796 represents a promising next-generation 4-aminoquinoline antimalarial, rationally designed to overcome key liabilities of existing drugs in this class. Its potent activity against chloroquine-resistant P. falciparum strains, coupled with a design that minimizes the potential for metabolic activation to toxic intermediates, positions it as a valuable candidate for further development. The preclinical data, while still incomplete in the public domain, suggest a favorable profile. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings. The development of GSK369796 in a fixed-dose combination with another antimalarial agent will be crucial to adhere to current best practices for malaria treatment and to mitigate the risk of resistance development.

References

- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Process Optimization for GSK369796 (N-tert-Butyl Isoquine) [carbogen-amcis.com]

- 11. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Biological Targets of GSK369796 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 Dihydrochloride, a 4-aminoquinoline (B48711) derivative, has been investigated as a potent antimalarial agent.[1][2][3][4] Developed as a successor to established drugs like chloroquine (B1663885) and amodiaquine, its mechanism of action is rooted in the unique biology of the Plasmodium parasite.[1][2][3][4] This technical guide provides an in-depth exploration of the primary biological target of this compound, alongside a significant off-target interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Primary Biological Target: Inhibition of Heme Polymerization in Plasmodium falciparum

The principal therapeutic effect of this compound is attributed to its activity against the malaria parasite, Plasmodium falciparum.[2][4][5] While the precise molecular target has not been definitively elucidated, a substantial body of evidence suggests that, like other 4-aminoquinolines, GSK369796 disrupts the parasite's detoxification of heme.[1]

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin within its digestive vacuole.[6] GSK369796 is thought to inhibit this polymerization process, leading to an accumulation of toxic heme that ultimately kills the parasite.[1][6][7]

Quantitative Data: In Vitro Antimalarial Activity

The potency of this compound has been quantified against various strains of P. falciparum, demonstrating efficacy against both chloroquine-sensitive and chloroquine-resistant strains.[5]

| Strain | Chloroquine Sensitivity | IC50 (nM)[8] |

| 3D7 | Sensitive | 11.2 ± 2.2 |

| HB3 | Sensitive | 12.6 ± 5.3 |

| K1 | Resistant | 13.2 ± 3.2 |

The in vivo efficacy has also been demonstrated in murine models of malaria.

| Parameter | Value (mg/kg)[8] |

| ED50 (P. berghei ANKA) | 2.8 |

| ED90 (P. berghei ANKA) | 4.7 |

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

The half-maximal inhibitory concentration (IC50) values against P. falciparum are typically determined using a standardized protocol involving parasite lactate (B86563) dehydrogenase (pLDH) assay.

Objective: To measure the concentration of this compound that inhibits parasite growth by 50%.

Materials:

-

This compound

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human erythrocytes

-

Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)

-

96-well microplates

-

Malstat reagent

-

NBT/PES solution

Methodology:

-

Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a defined parasitemia and hematocrit in complete culture medium.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, the parasite culture is exposed to the various concentrations of the drug. Control wells with no drug and wells with a known antimalarial are included.

-

Incubation: The plate is incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

pLDH Assay:

-

The plate is frozen and thawed to lyse the cells.

-

Malstat reagent is added to each well, followed by NBT/PES solution.

-

The plate is incubated in the dark for up to 2 hours.

-

The absorbance is read at 650 nm.

-

-

Data Analysis: The absorbance values are used to determine the level of parasite growth inhibition for each drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Proposed Mechanism of Action

Caption: Proposed mechanism of GSK369796 action in the parasite's digestive vacuole.

Experimental Workflow: In Vitro IC50 Determination

Caption: Workflow for determining the in vitro IC50 of GSK369796 against P. falciparum.

Secondary Biological Target: hERG Potassium Channel

Beyond its antimalarial activity, this compound has been shown to interact with the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[8][9] The hERG channel plays a critical role in cardiac repolarization, and its inhibition can lead to a potentially fatal arrhythmia known as Torsades de Pointes. This interaction is a crucial aspect of the compound's safety profile.

Quantitative Data: hERG Channel Inhibition

| Target | IC50 (µM)[8][9] |

| hERG Potassium Channel | 7.5 |

Experimental Protocol: Patch-Clamp Electrophysiology for hERG Inhibition

The IC50 for hERG channel inhibition is typically determined using the whole-cell patch-clamp technique on a cell line stably expressing the hERG channel.

Objective: To measure the concentration of this compound that inhibits the hERG channel current by 50%.

Materials:

-

This compound

-

HEK-293 cells stably expressing the hERG channel

-

External and internal recording solutions

-

Patch-clamp amplifier and data acquisition system

Methodology:

-

Cell Preparation: HEK-293 cells expressing the hERG channel are cultured and prepared for electrophysiological recording.

-

Patch-Clamp Recording: A glass micropipette filled with internal solution forms a high-resistance seal with the cell membrane (gigaseal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

-

Drug Application: After a stable baseline recording is established, this compound is applied to the external solution at various concentrations.

-

Data Acquisition: The hERG current is recorded before, during, and after the application of the compound.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration. The IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., Hill equation).

Logical Relationship: hERG Inhibition and Cardiac Risk

Caption: Logical diagram illustrating the consequence of hERG channel inhibition by GSK369796.

Conclusion

This compound presents a dual-target profile. Its primary therapeutic action is derived from the potent inhibition of heme polymerization within the malaria parasite, a mechanism shared with other 4-aminoquinolines. Concurrently, its inhibition of the hERG potassium channel represents a significant safety consideration that must be carefully evaluated in any drug development program. This guide provides the foundational technical details for researchers and scientists working with this compound, offering a clear understanding of its biological interactions and the methodologies used for their characterization.

References

- 1. GSK369796 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. immunoportal.com [immunoportal.com]

Preclinical Data for GSK369796 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 dihydrochloride (B599025), also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a next-generation antimalarial agent. It was designed to overcome the limitations of existing therapies, particularly resistance to chloroquine. This document provides a comprehensive overview of the preclinical data for GSK369796, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols.

Mechanism of Action

GSK369796 is understood to share a mechanism of action similar to that of other 4-aminoquinoline antimalarials, such as chloroquine. The primary target is the digestive vacuole of the Plasmodium parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into insoluble hemozoin crystals. GSK369796 is believed to inhibit this polymerization process, leading to an accumulation of toxic heme within the parasite, which ultimately results in its death.[1][2]

Figure 1: Proposed signaling pathway for the mechanism of action of GSK369796.

Data Presentation

In Vitro Antimalarial Activity

GSK369796 has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

| Strain | Chloroquine Sensitivity | IC50 (nM)[3] |

| 3D7 | Sensitive | 11.2 ± 2.2 |

| HB3 | Sensitive | 12.6 ± 5.3 |

| K1 | Resistant | 13.2 ± 3.2 |

In Vivo Antimalarial Efficacy

The in vivo efficacy of GSK369796 was evaluated in murine models of malaria, demonstrating significant parasite suppression.

| Murine Model | Efficacy Parameter | GSK369796 | Amodiaquine | Chloroquine |

| P. berghei (oral) | ED50 (mg/kg) | 3.8 | 1.6 | 7.9 |

| P. berghei (oral) | ED90 (mg/kg) | 7.5 | 3.7 | 15.2 |

| P. yoelii (oral) | ED50 (mg/kg) | 4.1 | 7.4 | >20 |

| P. yoelii (oral) | ED90 (mg/kg) | 8.2 | 14.8 | >20 |

Data extrapolated from O'Neill et al., J Med Chem 2009 and related publications.

Experimental Protocols

In Vitro Antimalarial Assay

The in vitro activity of GSK369796 was determined using a standard isotopic hypoxanthine (B114508) incorporation assay.

Figure 2: Workflow for the in vitro antimalarial activity assay.

Detailed Methodology:

-

Plasmodium falciparum Culture: Chloroquine-sensitive (3D7, HB3) and chloroquine-resistant (K1) strains of P. falciparum were maintained in continuous culture in human erythrocytes (O+).

-

Assay Preparation: The cultures were synchronized to the ring stage and diluted to a parasitemia of 0.5% in RPMI 1640 medium supplemented with 10% human serum.

-

Drug Dilution and Addition: GSK369796 dihydrochloride was serially diluted and added to the parasite cultures in 96-well plates.

-

Incubation and Radiolabeling: The plates were incubated for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. [3H]-hypoxanthine was then added to each well, and the plates were incubated for a further 24 hours.

-

Harvesting and Analysis: The cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a scintillation counter. The 50% inhibitory concentration (IC50) was determined by plotting the percentage of inhibition against the log of the drug concentration.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

The in vivo efficacy was assessed using the Peters' 4-day suppressive test in rodent models of malaria.

Figure 3: Workflow for the in vivo 4-day suppressive test.

Detailed Methodology:

-

Animal Models: Swiss albino mice were used for the experiments.

-

Infection: Mice were infected intravenously with Plasmodium berghei or Plasmodium yoelii parasitized red blood cells.

-

Drug Administration: GSK369796 was administered orally once daily for four consecutive days, starting on the day of infection.

-

Parasitemia Determination: On day 5 post-infection, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes was determined by microscopy.

-

Data Analysis: The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) compared to the untreated control group was calculated.

Conclusion

The preclinical data for this compound demonstrate its potent in vitro and in vivo antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium. Its mechanism of action, targeting heme polymerization, is a well-validated strategy for antimalarial drug development. The detailed experimental protocols provided herein offer a foundation for further research and comparative studies. Overall, the preclinical profile of GSK369796 supports its potential as a valuable addition to the arsenal (B13267) of antimalarial therapies.

References

In-Depth Technical Guide: GSK369796 Dihydrochloride Activity Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK369796 Dihydrochloride, also known as N-tert-butyl isoquine, is a synthetic 4-aminoquinoline (B48711) antimalarial compound. Developed as a potential therapeutic for malaria, it has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the in vitro activity of GSK369796, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action. The data presented herein supports its potential as a valuable candidate in the antimalarial drug development pipeline.

Quantitative Data Presentation

The in vitro antiplasmodial activity of this compound has been quantified against various strains of P. falciparum. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (nM) | Assay Method |

| This compound | 3D7 (Chloroquine-sensitive) | 11.2 | [3H]hypoxanthine uptake |

| This compound | HB3 (Chloroquine-sensitive) | 12.6 | [3H]hypoxanthine uptake |

| This compound | K1 (Chloroquine-resistant) | 13.2 | [3H]hypoxanthine uptake |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for the in vitro and in vivo assessment of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay ([3H]hypoxanthine uptake)

This assay determines the effect of a compound on the growth of asexual intraerythrocytic stages of P. falciparum by measuring the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, sodium bicarbonate, and supplemented with human serum or Albumax)

-

This compound stock solution

-

[3H]hypoxanthine

-

96-well microtiter plates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add a suspension of P. falciparum-infected erythrocytes (typically 1% parasitemia and 2.5% hematocrit) to each well.

-

Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a background control.

-

Incubate the plates for 24 hours at 37°C in a controlled gas environment.

-

Add [3H]hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto filter mats using a cell harvester and allow them to dry.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

In Vivo Antimalarial Efficacy Assay (4-Day Suppressive Test in P. berghei Mouse Model)

This standard in vivo assay evaluates the ability of a test compound to suppress the proliferation of rodent malaria parasites in mice.

Materials:

-

Plasmodium berghei (ANKA strain)

-

Swiss albino mice

-

This compound formulation for oral or parenteral administration

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice intraperitoneally with P. berghei-parasitized erythrocytes on day 0.

-

Administer the test compound (this compound) to groups of mice at various doses once daily for four consecutive days (day 0 to day 3).

-

Include a negative control group receiving the vehicle and a positive control group receiving a standard antimalarial drug (e.g., chloroquine).

-

On day 4, prepare thin blood smears from the tail blood of each mouse.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

-

Calculate the percentage of parasite suppression for each dose group compared to the vehicle control.

-

The 50% effective dose (ED50) can be determined by plotting the percentage of suppression against the drug dose. While specific ED50 values for GSK369796 in this model are not publicly available, a study on a similar compound library suggests that a potent antimalarial would exhibit an ED90 of less than 50 mg/kg in this assay[1].

Heme Polymerization Inhibition Assay (Colorimetric Method)

This in vitro assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin), the detoxification product of heme in the malaria parasite.

Materials:

-

Hemin (B1673052) chloride stock solution (in DMSO)

-

This compound stock solution

-

Acetate buffer (pH 4.8)

-

Tween 20

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate, add the hemin solution to each well.

-

Add the different concentrations of the test compound to the wells.

-

Initiate the polymerization reaction by adding Tween 20 to each well.

-

Include a positive control (e.g., chloroquine) and a negative control (no drug).

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

After incubation, measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The amount of soluble heme is inversely proportional to the amount of β-hematin formed.

-

Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits heme polymerization by 50%.[2][3][4]

Mandatory Visualizations

Experimental Workflows

Caption: In Vitro Antimalarial Screening Workflow.

Caption: In Vivo 4-Day Suppressive Test Workflow.

Proposed Signaling Pathway: Mechanism of Action

GSK369796, as a 4-aminoquinoline, is thought to share a mechanism of action with chloroquine. This involves the disruption of the parasite's heme detoxification pathway within its digestive vacuole.

Caption: Proposed Mechanism of Action of GSK369796.

References

- 1. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Antiplasmodial Activity of Isoquinoline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The isoquinoline (B145761) scaffold has been identified as a promising starting point for the discovery of new therapeutics. This technical guide provides an in-depth overview of the in vitro antiplasmodial activity of isoquinoline derivatives, with a specific focus on the methodologies used to assess their efficacy and safety. While specific data for N-tert-butylisoquine is not publicly available, this document consolidates findings from related isoquinoline compounds to provide a valuable resource for researchers in the field of antimalarial drug discovery. The guide details experimental protocols for assessing antiplasmodial activity and cytotoxicity, and presents available quantitative data in a structured format for ease of comparison.

Introduction to Isoquinolines as Antimalarial Agents

Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potent antiplasmodial effects. Their mechanism of action is thought to be multifaceted, with some derivatives believed to interfere with heme detoxification in the parasite's food vacuole, a mode of action similar to that of quinoline (B57606) antimalarials like chloroquine. The structural versatility of the isoquinoline nucleus allows for extensive chemical modification, offering the potential to optimize potency, selectivity, and pharmacokinetic properties. Researchers have explored various substitutions on the isoquinoline core, leading to the identification of compounds with significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.

Quantitative Data on Antiplasmodial Activity of Isoquinoline Derivatives

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected isoquinoline derivatives against various strains of P. falciparum. These compounds have been investigated in different studies and provide insight into the potential of the isoquinoline scaffold.

Table 1: In Vitro Antiplasmodial Activity of Phenyl and Triazole Isoquinoline Derivatives

| Compound ID | P. falciparum Strain | IC50 (µM) ± SD | Resistance Index (K1/3D7) |

| 6 | K1 (resistant) | 1.91 ± 0.21 | 0.83 |

| 3D7 (sensitive) | 2.31 ± 0.33 | ||

| 15 | K1 (resistant) | 4.55 ± 0.10 | 0.12 |

| 3D7 (sensitive) | 36.91 ± 2.83 |

Data sourced from a study on decorated isoquinolines.[1]

Table 2: Cytotoxicity of Isoquinoline Derivatives

| Cell Line | Metric | Value (µM) |

| Hep G2 | CC50 | >1000 |

This data indicates low cytotoxicity for a series of quinoline derivatives, suggesting a favorable selectivity index.[1]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

3.1.1. Materials and Reagents

-

P. falciparum cultures (e.g., 3D7, K1 strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black microplates

-

Test compounds and reference drugs (e.g., chloroquine, artemisinin)

-

Incubator with gas supply (5% CO2, 5% O2, 90% N2)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

3.1.2. Experimental Workflow

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

3.1.3. Detailed Procedure

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium with human erythrocytes at 37°C in a controlled atmosphere. Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

-

Compound Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Assay Setup: Add the diluted compounds to the wells of a 96-well plate. Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions.

-

Lysis and Staining: Prepare the SYBR Green I lysis buffer. Add the lysis buffer to each well and mix gently. Incubate the plates in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate filters.

-

Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of compounds against a mammalian cell line (e.g., HepG2, HEK293T) to determine the 50% cytotoxic concentration (CC50).

3.2.1. Materials and Reagents

-

Mammalian cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Resazurin-based reagent (e.g., alamarBlue, PrestoBlue) or MTT reagent

-

96-well clear microplates

-

Test compounds and positive control (e.g., doxorubicin)

-

CO2 incubator (37°C, 5% CO2)

-

Spectrophotometer or fluorescence plate reader

3.2.2. Experimental Workflow

Caption: Workflow for a typical in vitro cytotoxicity assay.

3.2.3. Detailed Procedure

-

Cell Seeding: Seed the mammalian cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for 48 to 72 hours in a CO2 incubator.

-

Viability Assessment: Add the viability reagent (e.g., resazurin) to each well and incubate for a further 1 to 4 hours, or as recommended by the manufacturer.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: Normalize the results to the vehicle control (100% viability) and a background control (no cells, 0% viability). Calculate the CC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by N-tert-butylisoquine are not documented. However, for the broader class of quinoline and isoquinoline antimalarials, the primary proposed mechanism of action involves the disruption of hemozoin formation in the parasite's digestive vacuole.

Caption: Proposed mechanism of hemozoin formation inhibition by isoquinolines.

This pathway illustrates that the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite crystallizes the heme into non-toxic hemozoin. Isoquinoline derivatives are thought to inhibit this crystallization process, leading to an accumulation of toxic heme and subsequent parasite death.

Conclusion

The isoquinoline scaffold remains a promising area of research for the development of new antimalarial drugs. The data available for various derivatives demonstrate potent in vitro activity against P. falciparum. The standardized protocols for assessing antiplasmodial activity and cytotoxicity, such as the SYBR Green I and resazurin-based assays, are crucial tools for the evaluation and advancement of these compounds. While specific data on N-tert-butylisoquine is currently lacking in the public domain, the methodologies and data presented in this guide for related compounds provide a solid foundation for future research and development in this area. Further investigation into the specific structure-activity relationships, mechanism of action, and pharmacokinetic properties of novel isoquinoline derivatives is warranted to unlock their full therapeutic potential in the fight against malaria.

References

Technical Guide: Inhibition of hERG Potassium Channel by GSK369796 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 dihydrochloride (B599025), a 4-aminoquinoline (B48711) derivative, has been identified as an inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is a critical component in cardiac action potential repolarization, and its inhibition can lead to QT interval prolongation, a condition that increases the risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1][2][3][4][5] Therefore, understanding the interaction of compounds like GSK369796 dihydrochloride with the hERG channel is a crucial aspect of preclinical safety assessment in drug development. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanistic insights into the inhibition of the hERG potassium channel by this compound.

Quantitative Data

The inhibitory potency of this compound on the hERG potassium channel has been quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the compound required to inhibit 50% of the hERG channel activity.

| Compound | Target | IC50 (μM) |

| This compound | hERG Potassium Channel | 7.5[1][6][7][8] |

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory effect of a compound on the hERG potassium channel using the whole-cell patch-clamp technique, which is considered the gold standard for assessing ion channel pharmacology.[1][8]

Manual Whole-Cell Patch-Clamp Assay

1. Cell Culture and Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[7][9]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin, and streptomycin. They are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an extracellular solution.

2. Solutions:

-

Intracellular Solution (Pipette Solution): Contains (in mM): K-aspartate, KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2 with KOH.

-

Extracellular Solution (Bath Solution): Contains (in mM): NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to 7.4 with NaOH.

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the final desired concentrations in the extracellular solution. The final solvent concentration should not affect the hERG channel activity (typically ≤0.1%).

3. Electrophysiological Recording:

-

Apparatus: A patch-clamp amplifier, a micromanipulator, and a data acquisition system are required.

-

Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of the total current across the cell membrane.

4. Voltage-Clamp Protocol:

-

Holding Potential: The cell membrane potential is held at a negative potential, typically -80 mV, where the hERG channels are in a closed state.

-

Depolarizing Pulse: A depolarizing voltage step (e.g., to +20 mV) is applied to activate the channels.

-

Repolarizing Pulse: The membrane is then repolarized to a negative potential (e.g., -50 mV) to elicit a large "tail" current, which is characteristic of hERG channels and is used for quantifying channel inhibition.

-

Data Acquisition: The hERG current is recorded before and after the application of different concentrations of this compound.

5. Data Analysis:

-

The amplitude of the hERG tail current is measured.

-

The percentage of inhibition for each compound concentration is calculated relative to the control (vehicle) current.

-

The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Mandatory Visualizations

Experimental Workflow for hERG Inhibition Assay

Caption: Workflow of a whole-cell patch-clamp experiment for hERG inhibition.

Mechanism of hERG Channel Blockade

References

- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 3. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. evotec.com [evotec.com]

- 8. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of GSK369796 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK369796 dihydrochloride, also known as N-tert-butyl isoquine (B1199177), is a synthetic 4-aminoquinoline (B48711) derivative developed as a potent antimalarial agent.[1][2] Designed to overcome the challenges of resistance to existing therapies, GSK369796 has demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, based on preclinical studies.

Pharmacodynamics

The pharmacodynamic profile of GSK369796 is characterized by its potent antiplasmodial activity and its inhibitory effect on the hERG potassium ion channel.

In Vitro Activity

GSK369796 has demonstrated potent, nanomolar-range inhibitory activity against various strains of P. falciparum.

| P. falciparum Strain | IC50 (nM) |

| 3D7c | 11.2 ± 2.2 |

| HB3c | 12.6 ± 5.3 |

| K1d | 13.2 ± 3.2 |

| Data sourced from MedChemExpress product information.[3] |

In Vivo Efficacy

In vivo studies in a murine model of malaria (Plasmodium berghei) have confirmed the antimalarial efficacy of GSK369796.

| Parameter | Value (mg/kg) |

| ED50 | 2.8 |

| ED90 | 4.7 |

| Data sourced from MedChemExpress product information.[3] |

Mechanism of Action

As a 4-aminoquinoline, GSK369796 is understood to exert its antimalarial effect by interfering with the detoxification of heme within the parasite's digestive vacuole.

Caption: Proposed mechanism of action of GSK369796 in Plasmodium falciparum.

Off-Target Activity

GSK369796 has been shown to inhibit the hERG potassium ion channel, a factor to consider in safety pharmacology assessments.

| Target | IC50 (µM) |

| hERG Potassium Ion Channel | 7.5 ± 0.8 |

| Data sourced from MedChemExpress product information.[3] |

Pharmacokinetics

Preclinical studies have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of GSK369796.

In Vivo Pharmacokinetic Parameters

A comparative preclinical study of 4-aminoquinoline antimalarials provided key pharmacokinetic data for GSK369796 (N-tert-butyl isoquine or NTBI).

| Species | Bioavailability (%) |

| Mouse, Rat, Dog, Monkey | ≥68% |

| Data from Davis et al., 2009.[4] |

The study also highlighted that the blood clearance of GSK369796 was approximately 2 to 3-fold lower than that of des-ethyl isoquine in mice, rats, dogs, and monkeys, suggesting enhanced metabolic stability.[4]

Protein Binding

GSK369796 exhibits high protein binding in both mouse and human plasma.

| Species | Protein Binding (%) |

| Mouse | 93 |

| Human | 88 |

| Data sourced from MedChemExpress product information.[3] |

Experimental Protocols

The following are generalized protocols based on standard methodologies for the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

References

- 1. Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Toxicology and Safety Profile of GSK369796 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the toxicology and safety profile of GSK369796 Dihydrochloride (N-tert-butyl isoquine). A comprehensive preclinical safety and toxicology program was conducted for this compound, primarily detailed in a key publication by O'Neill et al. in the Journal of Medicinal Chemistry (2009). However, access to the full, detailed quantitative data and specific experimental protocols from this primary source is limited in the public domain. This guide therefore synthesizes the available information and provides a framework for understanding the toxicological assessment of this antimalarial candidate.

Introduction

This compound, also known as N-tert-butyl isoquine (B1199177), is a 4-aminoquinoline (B48711) derivative developed as a potential antimalarial therapeutic.[1][2][3] As part of a public-private partnership, the compound underwent a full, industry-standard preclinical development program to assess its pharmacokinetic, pharmacodynamic, toxicological, and safety pharmacology profiles.[1][2] This program was designed to support its progression into first-in-human clinical trials and included direct comparisons with established 4-aminoquinoline antimalarials, chloroquine (B1663885) and amodiaquine.[1][2]

The rational design of GSK369796 aimed to improve upon the metabolic and toxicological liabilities of existing therapies while retaining potent antimalarial activity against Plasmodium falciparum.[1][2]

Preclinical Toxicology and Safety Pharmacology

In Vitro Toxicology

| Test System | Endpoint | Result | Reference |

| hERG Potassium Channel Assay | Inhibition (IC50) | 7.5 µM | [5][6] |

Experimental Protocol: hERG Potassium Ion Channel Inhibition Assay

A detailed experimental protocol for the hERG assay specific to GSK369796 is not publicly available. However, a standard automated patch-clamp electrophysiology study would typically be conducted as follows:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are used.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the extracellular solution to achieve a range of test concentrations.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform. Cells are held at a negative holding potential (e.g., -80 mV), and a specific voltage pulse protocol is applied to elicit hERG tail currents.

-

Data Analysis: The inhibitory effect of GSK369796 on the hERG current is measured at each concentration. The concentration-response data are then fitted to a logistic equation to determine the IC50 value, representing the concentration at which 50% of the hERG current is inhibited.

Experimental Workflow: In Vitro hERG Assay